2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with tert-butyl isocyanate to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound has shown selective anticancer activity and shares structural similarities with 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18F3N5O2S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H18F3N5O2S2/c1-15(2,3)22-12(26)21-13-23-24-14(28-13)27-8-11(25)20-10-6-4-5-9(7-10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,25)(H2,21,22,23,26) |
InChI Key |
KHXUPHOEZPKMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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